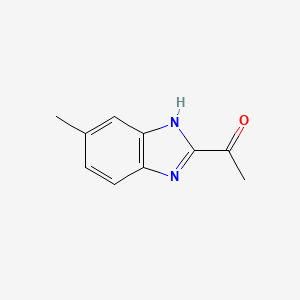

1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE

Overview

Description

1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE is a compound belonging to the class of benzimidazoles, which are known for their diverse biological activities and applications Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE typically involves the condensation of an aromatic aldehyde with o-phenylenediamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The methyl group can be introduced via alkylation reactions, and the ethanone group can be added through acylation reactions.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves optimized reaction conditions to maximize yield and purity. Common methods include the use of catalysts, such as Lewis acids, and controlled reaction temperatures and pressures. Solvent selection and purification techniques are also crucial in ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole alcohols.

Scientific Research Applications

1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Industry: The compound is utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The methyl and ethanone groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of DNA synthesis, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1H-benzo[d]imidazole: The parent compound without the methyl and ethanone groups.

5-methyl-1H-benzo[d]imidazole: Similar structure but lacks the ethanone group.

2-phenyl-1H-benzo[d]imidazole: Contains a phenyl group instead of the ethanone group.

Uniqueness: 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE is unique due to the presence of both the methyl and ethanone groups, which confer distinct chemical properties and biological activities. These modifications can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Biological Activity

1-(5-Methyl-1H-benzimidazol-2-yl)ethanone is a compound derived from the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, antiproliferative, and cytotoxic effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the condensation of 5-methyl-1H-benzimidazole with ethanoyl chloride or acetic anhydride. The structure features a benzimidazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. A study evaluated several benzimidazole derivatives against various bacterial strains, revealing that modifications at the 5-position enhanced antibacterial efficacy. The compound exhibited notable activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli .

| Compound | Target Organisms | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 10 |

| E. coli | 15 |

Antifungal Activity

Research into antifungal properties has shown that benzimidazole derivatives inhibit ergosterol biosynthesis in fungi, a critical component of fungal cell membranes. In vitro studies indicated that this compound demonstrated effective inhibition against various Candida species, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 1.56 µg/mL for certain derivatives .

Antiproliferative Effects

The antiproliferative activity of benzimidazole derivatives has been extensively studied in cancer research. A recent investigation focused on the effects of this compound on human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF7 | 15 |

| A431 | 10 |

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

- DNA Topoisomerases : Benzimidazoles interfere with DNA topoisomerase activity, crucial for DNA replication and transcription. This interference leads to apoptosis in cancer cells .

- Ergosterol Biosynthesis : Inhibition of enzymes involved in ergosterol biosynthesis disrupts fungal cell membrane integrity .

Case Studies

- Anticancer Activity : A study involving the application of this compound on MDA-MB-231 breast cancer cells showed that the compound induced apoptosis through the modulation of tubulin dynamics, similar to established chemotherapeutic agents like paclitaxel .

- Fungal Infections : Clinical trials assessing the efficacy of benzimidazole derivatives in treating fungal infections indicated a marked improvement in patient outcomes when treated with formulations containing this compound compared to standard antifungal therapies .

Properties

IUPAC Name |

1-(6-methyl-1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPPVFGCSIOVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588658 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50832-46-7 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.